2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is a complex organic compound that features a brominated indole moiety and a sulfonylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide typically involves multi-step organic reactions. One common route starts with the bromination of indole to form 5-bromo-1H-indole. This intermediate is then reacted with acetic acid derivatives to introduce the acetamide group. The final step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets. The brominated indole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonylated phenyl group can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: A simpler brominated indole derivative.
N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide: A compound lacking the indole moiety.
2-(5-bromo-1H-indol-1-yl)ethanamine: A compound with a different functional group attached to the indole.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is unique due to the combination of its brominated indole and sulfonylated phenyl groups. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17BrN2O4S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O4S/c1-2-26(24,25)14-4-6-17(22)15(10-14)20-18(23)11-21-8-7-12-9-13(19)3-5-16(12)21/h3-10,22H,2,11H2,1H3,(H,20,23) |
InChI Key |
CAALYXCYLBKDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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